7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The exact mass of the compound 7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is 323.08408123 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
11-(3-methylphenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-10-4-3-5-11(8-10)20-7-6-13-12(14(20)22)9-17-15-18-16(23-2)19-21(13)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFBVCKPSLAHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125627 | |
| Record name | 7-(3-Methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158457-24-9 | |
| Record name | 7-(3-Methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158457-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 1158457-24-9) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological evaluations, including anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 323.4 g/mol. The compound features a unique arrangement of pyrido and triazolo rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₅OS |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 1158457-24-9 |
Synthesis Methods
The synthesis of 7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of Pyrido Framework : Initial cyclization reactions are performed to establish the pyrido core.
- Triazole Ring Construction : Subsequent steps involve the formation of the triazole moiety through condensation reactions.
- Final Modifications : The methylthio and methylphenyl groups are introduced to achieve the final structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from similar structures have shown moderate to high activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism of Action : It is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways in microorganisms.
- Efficacy : Preliminary results indicate promising activity against several bacterial strains, suggesting potential for development as an antimicrobial agent .
Case Studies
Several studies have focused on the biological evaluation of pyrido-triazolo derivatives:
- Study on Anticancer Properties : A series of pyrido-triazolo derivatives were synthesized and screened for anticancer activity. Results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells .
- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Research indicates that it may serve as a CDK2 inhibitor , a target for cancer treatment. CDK2 (Cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation; thus, inhibiting its activity can lead to cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its function and disrupting the proliferation of cancer cells.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds exhibit antimicrobial properties. The presence of the methylthio group is believed to enhance their efficacy against various pathogens.
Anti-inflammatory Effects
Research has indicated that compounds within this class may possess anti-inflammatory properties. They are being investigated for their potential to reduce inflammation in various models of disease.
Light Emitting Devices
The unique electronic properties of this compound make it suitable for use in the design of organic light-emitting diodes (OLEDs) . Its ability to emit light when an electric current is applied is being explored for application in display technologies.
Case Study 1: CDK2 Inhibition
A study published in Journal of Medicinal Chemistry evaluated several pyrido-triazole derivatives for their ability to inhibit CDK2. The compound demonstrated significant potency against cancer cell lines with IC50 values comparable to established inhibitors.
Case Study 2: Antimicrobial Testing
Research conducted at a pharmaceutical company assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for development into a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for synthesizing 7-(3-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodology : Multi-step synthesis typically involves cyclization reactions for triazolopyrimidine core formation, followed by functionalization (e.g., thiolation at position 2 and aryl substitution at position 7). Optimization may include solvent selection (e.g., DMF for enhanced reactivity), temperature control, and catalyst screening. Design of Experiments (DoE) can systematically reduce trial runs by analyzing variables like molar ratios and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methylphenyl and methylthio groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches in the triazole ring) .
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z values) .
- Elemental Analysis : Ensures stoichiometric purity .
Q. How can computational methods improve reaction design for this compound?
- Methodology : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection. Reaction path searching algorithms (e.g., artificial force-induced reaction) identify energetically favorable pathways, reducing experimental iterations .
Advanced Research Questions
Q. How should researchers address contradictory data in yield or activity studies for this compound?
- Methodology :
- Statistical Analysis : Apply ANOVA or regression models to isolate variables causing discrepancies (e.g., impurity profiles, solvent effects) .
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to confirm reproducibility .
- Cross-Validation : Compare results with alternative techniques (e.g., HPLC vs. NMR purity assessments) .
Q. What experimental frameworks are recommended for evaluating its potential bioactivity (e.g., kinase inhibition)?
- Methodology :
- In vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase activity tests) with IC₅₀ determination.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 2 and 7) to identify critical pharmacophores .
- Molecular Docking : Predict binding modes against target proteins (e.g., ATP-binding pockets) to prioritize in vitro testing .
Q. How can solubility and formulation challenges be systematically addressed?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or co-solvents (PEG-400) for enhanced solubility .
- Solid Dispersion : Use spray-drying or hot-melt extrusion with polymers (e.g., HPMCAS) to improve bioavailability .
Q. What strategies are effective for studying its stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C), then monitor degradation via HPLC .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .
Q. How can heterogeneous reaction conditions (e.g., catalysis, solvent-free systems) enhance synthesis efficiency?
- Methodology :
- Catalyst Screening : Test metal catalysts (e.g., Pd/C) or organocatalysts for regioselective functionalization .
- Solvent-Free Mechanochemistry : Use ball milling to reduce solvent waste and improve reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
